

Interpreting the Certificate of Analysis for Levocetirizine-d4: A Technical Guide

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Compound of Interest

Compound Name: Levocetirizine-d4

Cat. No.: B1649237

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Levocetirizine-d4, the deuterium-labeled internal standard for the antihistamine Levocetirizine, is a critical component in pharmacokinetic and bioequivalence studies. Its Certificate of Analysis (CoA) is a vital document that guarantees its identity, purity, and quality. This guide provides an in-depth interpretation of a typical **Levocetirizine-d4** CoA, detailing the analytical tests performed, their methodologies, and how to interpret the results.

Overview of Levocetirizine-d4

Levocetirizine-d4 is the R-enantiomer of cetirizine with four deuterium atoms incorporated into the ethoxy moiety. This stable isotope-labeled compound is essential for quantitative analysis by mass spectrometry-based methods, such as LC-MS/MS, where it serves as an internal standard to correct for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a **Levocetirizine-d4** CoA.

Table 1: Identification and General Properties

Parameter	Specification	Typical Result
Product Name	Levocetirizine-d4	Levocetirizine-d4
CAS Number	1133210-23-7[1]	1133210-23-7
Molecular Formula	C ₂₁ H ₂₁ D ₄ ClN ₂ O ₃ [1]	C ₂₁ H ₂₁ D ₄ ClN ₂ O ₃
Molecular Weight	392.91 g/mol [1]	392.91 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol, DMSO	Conforms

Table 2: Purity and Assay Data

Test	Method	Specification	Typical Result
Chemical Purity (Assay)	HPLC	≥ 98.0%	99.5%
Enantiomeric Purity	Chiral HPLC	≥ 99.0% (R-enantiomer)	99.8%
Isotopic Purity (Deuterium Incorporation)	Mass Spectrometry	≥ 99%	99.6%
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Loss on Drying	Gravimetric	≤ 0.5%	0.15%

Table 3: Spectroscopic and Physical Data

Test	Method	Specification	Result
¹ H NMR	NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrum	Mass Spectrometry	Conforms to structure	Conforms
Melting Point	Capillary Method	Report Value	120-125 °C

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Levocetirizine-d4** by separating it from any organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM Ammonium Acetate, pH adjusted to 5.0) and an organic solvent (e.g., Acetonitrile and Methanol in a ratio of 25:55 v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection Wavelength: 230 nm.[3][4]
- Injection Volume: 20 µL.[3]
- Procedure: A solution of **Levocetirizine-d4** is prepared in the mobile phase and injected into the HPLC system. The area of the **Levocetirizine-d4** peak is compared to the total area of all peaks to calculate the purity.

Chiral HPLC for Enantiomeric Purity

This method is crucial to ensure that the **Levocetirizine-d4** is predominantly the active R-enantiomer and to quantify the amount of the less active S-enantiomer (dextrocetirizine-d4).

- Instrumentation: HPLC system with a UV detector.
- Column: A chiral stationary phase column designed for enantiomeric separations.
- Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol (e.g., ethanol or isopropanol) with a chiral selector additive.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Procedure: A solution of the sample is injected, and the chromatogram is analyzed to determine the relative peak areas of the R- and S-enantiomers. The enantiomeric purity is expressed as the percentage of the R-enantiomer.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Levocetirizine-d4** and to determine the extent of deuterium incorporation.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode is common.
- Analysis Mode: Full scan mode to determine the molecular ion peak and Selected Reaction Monitoring (SRM) for quantitative analysis.^[5] For Levocetirizine, the precursor ion is m/z 389, and a common product ion is m/z 201.^{[5][6]}
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to confirm the presence and abundance of the d4 species.

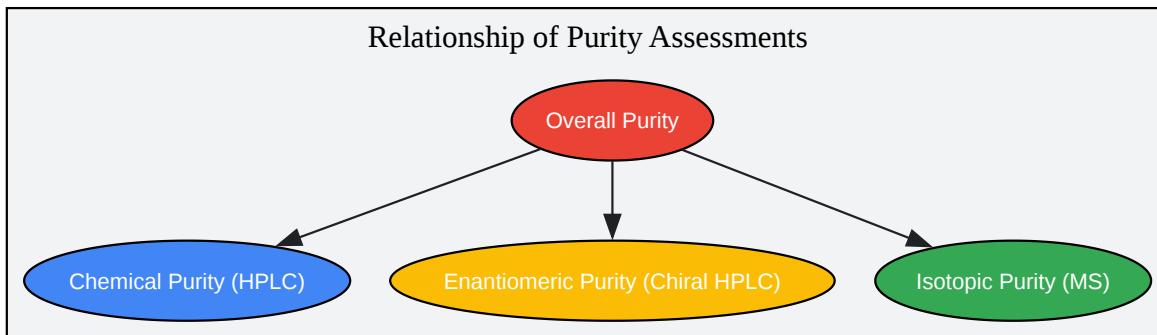
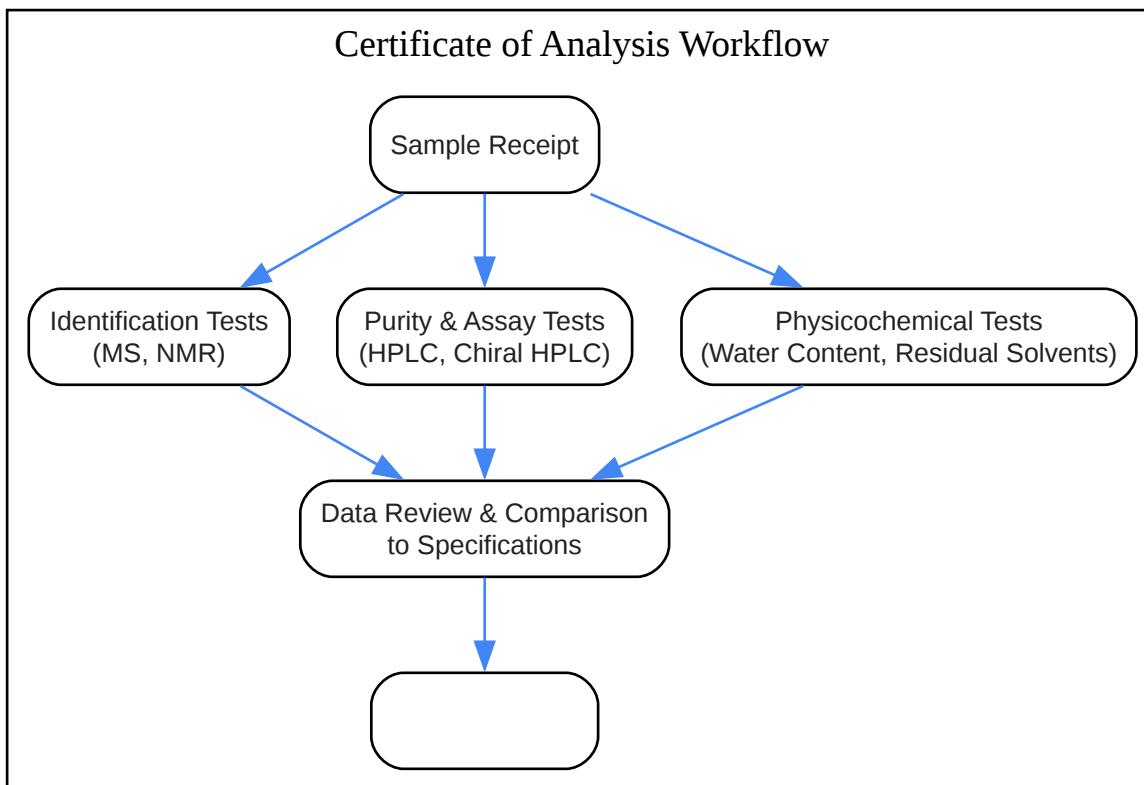
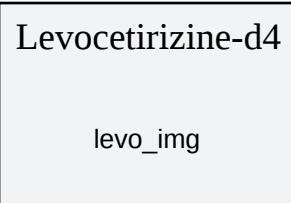
¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of **Levocetirizine-d4**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl_3) or Deuterated Methanol (CD_3OD).
- Procedure: The sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence of signals in the region corresponding to the deuterated positions confirms successful labeling.

Visualization of Key Processes and Relationships

The following diagrams illustrate the chemical structure, the analytical workflow for a CoA, and the hierarchy of purity assessments.



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